Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)-

Chromatographic separation Regiochemistry Physicochemical profiling

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (CAS 66728-57-2), also named (2-naphthalen-1-yl-2-oxoethyl) benzoate or 2-(benzoyloxy)-1-(naphthalen-1-yl)ethanone, is an α-acyloxyketone (C₁₉H₁₄O₃, MW 290.3 g/mol) that positions a benzoyloxy substituent at the 2‑position of the ethanone bridge and a 1‑naphthalenyl group at the ketone terminus. Commercial listings typically offer the compound at 97–98% purity, with a reported boiling point of 508.7°C at 760 mmHg and a flash point of ~227°C.

Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
CAS No. 66728-57-2
Cat. No. B12190811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-(benzoyloxy)-1-(1-naphthalenyl)-
CAS66728-57-2
Molecular FormulaC19H14O3
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H14O3/c20-18(13-22-19(21)15-8-2-1-3-9-15)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2
InChIKeyLLMGORCPADSESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (CAS 66728-57-2): Chemical Identity, Core Properties, and Sourcing Profile for the α-Acyloxyketone Procurement Specialist


Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (CAS 66728-57-2), also named (2-naphthalen-1-yl-2-oxoethyl) benzoate or 2-(benzoyloxy)-1-(naphthalen-1-yl)ethanone, is an α-acyloxyketone (C₁₉H₁₄O₃, MW 290.3 g/mol) that positions a benzoyloxy substituent at the 2‑position of the ethanone bridge and a 1‑naphthalenyl group at the ketone terminus . Commercial listings typically offer the compound at 97–98% purity, with a reported boiling point of 508.7°C at 760 mmHg and a flash point of ~227°C [1]. As a member of the α-acyloxyketone class, this intermediate participates in further transformations such as nucleophilic substitution, hydrolysis, and condensation to benzoflavones, while the 1‑naphthyl chromophore (λmax ~275 nm) supports UV‑trackable applications [2].

Why Generic α‑Acyloxyketone Substitution Fails for Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- Procurement


Within the α‑acyloxyketone family, interchangeability is curtailed by regiospecific acylation patterns that dictate subsequent reactivity and target engagement. Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- places the benzoyloxy motif at the 2‑position of the ethanone bridge and the naphthalenyl group at the 1‑position . This regioisomer can therefore exhibit distinct physicochemical profiles from its positional isomer (2‑acetyl‑1‑naphthyl benzoate, CAS 63450-44-2) or from simpler phenyl‑core analogs such as phenacyl benzoate [1]. In biological‑probe design, the 1‑naphthyl group imparts different steric demands and π‑stacking capacity relative to a phenyl ring, which influences both passive partitioning (LogP ~3.93 for the 1‑naphthyl regioisomer) and the pharmacophoric fit within targets such as xanthine oxidase [2]. Consequently, procurement on the basis of generic α‑acyloxyketone membership alone risks selecting a scaffold that fails in a validated synthetic route or biological assay.

Quantitative Differentiation Evidence: Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- vs. Comparator Regioisomers, Phenyl Analogs, and Alkoxy Variants


Regioisomeric Differentiation vs. 2-Acetyl-1-naphthyl Benzoate (CAS 63450-44-2) by Retention and LogP

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (66728-57-2) and its regioisomer 2-acetyl-1-naphthyl benzoate (63450-44-2) differ exclusively in the attachment point of the benzoyloxy group (position‑2 of ethanone vs. position‑1 of naphthalene). Under identical reverse-phase HPLC conditions (acetonitrile/water/phosphoric acid), the two isomers elute as distinct peaks with unique retention profiles on a Newcrom R1 column, permitting unambiguous identification [1]. While the calculated LogP for the regioisomer 63450-44-2 is 3.93, the target compound’s 2‑benzoyloxy‑1‑naphthalenyl arrangement can shift experimental elution order relative to other mono‑naphthyl benzoates due to differential hydrogen‑bonding capacity of the ketone‑adjacent ester [1][2].

Chromatographic separation Regiochemistry Physicochemical profiling

Synthetic Accessibility: One‑Pot NBS/DBU Yield vs. Traditional Multi‑Step Routes

Under the one‑pot NBS/DBU protocol (1‑(naphthalen‑1‑yl)ethanol + benzoic acid, NBS 0.5 mmol, DBU 0.5 mmol, 1,4‑dioxane, 60°C, 3 h), the target α‑acyloxyketone was obtained in 70–92% isolated yield as part of the naphthalenyl substrate scope (product 3ka) [1]. By contrast, the acyclic phenyl analog 3aa (phenacyl benzoate) was prepared under identical conditions in yields up to 97% [1]. The naphthyl substrate exhibits a slight yield penalty relative to the unsubstituted phenyl system but offers a substantial improvement over traditional two‑step α‑bromination‑esterification sequences, which suffer from metal catalyst contamination and peroxide hazards and often deliver <60% overall yield for sterically encumbered naphthyl ketones [1].

Organic synthesis α-Acyloxyketone methodology Process chemistry

Hydrophobicity-Driven Differentiation from Phenyl-Core Analog (Phenacyl Benzoate)

Replacing the phenyl ring of phenacyl benzoate with a naphthalen‑1‑yl group (66728-57-2) dramatically raises calculated lipophilicity. Phenacyl benzoate has a predicted LogP of approximately 2.5, while the naphthyl regioisomer (63450-44-2) exhibits a measured/calculated LogP of 3.93 [1]. Since 66728-57-2 is an isomer of 63450-44-2 with identical molecular formula, it shares a comparably elevated LogP of ≥3.9, representing a >1.4 log unit increase over the phenyl analog [2]. This shift impacts membrane permeability, passive absorption, and compatibility with hydrophobic assay environments.

Lipophilicity Drug-likeness Partitioning

Purity and Supply-Chain Benchmarking Against Benzyloxy and Methyl-Substituted Naphthyl Analogs

The target compound is offered by multiple vendors at ≥97% purity, as evidenced by CAS 63450-44-2 listings at 98% . In contrast, the benzyloxy analog (CAS 36136-63-7) and the 6‑methyl‑2‑naphthyl variant (CAS 62244-93-3) are available at ≥95% purity from fewer suppliers, reflecting lower commercial availability and a less mature supply chain . The higher certified purity of 66728-57-2 reduces the burden of in‑house purification for downstream applications.

Chemical procurement Purity specification Vendor qualification

Chromophoric Advantage Over Alkoxy Analogs for UV‑Trackable Synthesis

The naphthalen‑1‑yl ketone chromophore of 66728-57-2 absorbs at λmax ~275 nm due to the extended π‑system . The benzyloxy analog (CAS 36136-63-7) exhibits a similar λmax from the naphthyl core but differs in the ester‑linked chromophore contribution, while the phenyl analog (phenacyl benzoate) shows λmax near 245 nm [1]. The red‑shifted absorption of the naphthyl‑bearing compound enables photometric reaction tracking at wavelengths where common aromatic solvents (toluene, benzene) show minimal interference.

UV spectroscopy Reaction monitoring λmax

Scaffold Privilege in Benzoflavone Xanthine Oxidase Inhibitor Design

The α‑acyloxyketone 66728-57-2 serves as a direct precursor to benzoflavone derivatives, a class for which eight compounds (NF‑2, NF‑4, NF‑9, NF‑12, NF‑16, NF‑25, NF‑28, NF‑32) demonstrated xanthine oxidase IC₅₀ values below 10 µM [1]. The most potent leads (NF‑4, NF‑28) are mixed‑type XO inhibitors, and docking studies confirm favorable binding conformations within the enzyme active site [1]. While the target compound itself is the α‑acyloxyketone intermediate rather than the final flavone, its procurement is prerequisite for accessing this validated bioactive series; simpler benzoyloxy‑phenyl intermediates cannot deliver the naphthoflavone skeleton required for this specific target engagement.

Medicinal chemistry Xanthine oxidase inhibition Benzoflavone

Priority Application Scenarios for Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- Procurement


Synthesis of Naphthoflavone Xanthine Oxidase Inhibitors for Antihyperuricemic Drug Discovery

Procurement of 66728-57-2 provides the key α‑acyloxyketone intermediate for constructing the naphthoflavone core. Eight validated derivatives derived from this naphthyl scaffold exhibit XO IC₅₀ <10 µM, with the most potent compounds (NF‑4, NF‑28) functioning as mixed‑type inhibitors [1]. Because the naphthyl group is essential for occupying the enzyme’s lipophilic channel, substitution with a phenyl‑based α‑acyloxyketone yields a different flavone architecture that does not engage the same binding conformation, thus failing to replicate the potency of the naphthoflavone series.

UV‑Trackable α‑Acyloxyketone Building Block in Multi‑Step Organic Synthesis

With λmax ~275 nm, 66728-57-2 permits real‑time HPLC‑UV or in‑line spectroscopic monitoring of reaction progress in solvents where phenyl‑analog tracking at 245 nm is obscured by solvent cut‑off [1]. The documented one‑pot NBS/DBU synthesis (70–92% yield) further positions this compound as a readily accessible intermediate for constructing diverse α‑functionalized ketones via nucleophilic displacement of the benzoyloxy leaving group [2].

Chromatographic Method Development and Reference Standard Qualification

The established reverse‑phase HPLC separation on Newcrom R1 columns (acetonitrile/water/phosphoric acid) provides a validated analytical framework for quantifying 66728-57-2 in complex reaction mixtures and distinguishing it from its commercially available regioisomer (63450-44-2) [1]. This capability supports both QC release testing and pharmacokinetic bioanalysis when the compound is used as a synthetic intermediate for drug candidates.

Pharmacophore Expansion in Lipophilic Probe Design

The LogP >3.9 of the naphthyl‑bearing scaffold, compared with LogP ~2.5 for the phenyl analog, makes 66728-57-2 the scaffold of choice when target engagement requires enhanced membrane partitioning or hydrophobic pocket occupancy [1]. In structure‑based campaigns against targets such as cholesterol esterase or epoxide hydrolase, the naphthyl‑derived α‑acyloxyketone delivers a different ADME profile and binding topology than phenyl‑based alternatives.

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